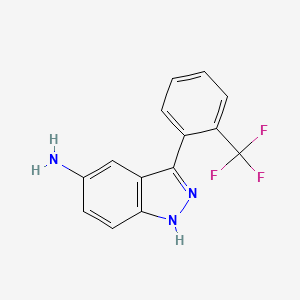
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine
Descripción general
Descripción
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII inhibits 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amineβ by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII can induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to improve cognitive function and reduce amyloid-beta deposition in mouse models of Alzheimer's disease. In addition, 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII has been shown to improve glucose tolerance and insulin sensitivity in mouse models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII in lab experiments is its specificity for 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amineβ. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other cellular processes. However, one limitation of using 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
Future research on 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII could focus on its potential therapeutic applications in other diseases, such as Parkinson's disease and schizophrenia. In addition, further studies could explore the potential synergistic effects of combining 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII with other drugs or therapies. Finally, research could also focus on developing more potent and selective 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitors for use in both lab experiments and potential clinical applications.
Conclusion
In conclusion, 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII could lead to new insights into its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII has been extensively studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amineβ, a key enzyme involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)11-4-2-1-3-9(11)13-10-7-8(18)5-6-12(10)19-20-13/h1-7H,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMXCNDLIKCMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653486 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine | |
CAS RN |
1175843-03-4 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



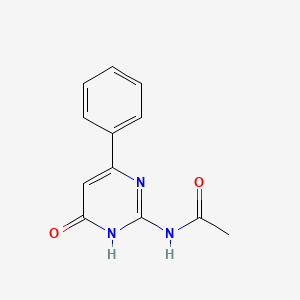
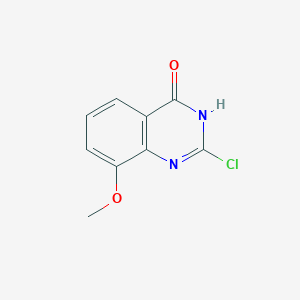
![Pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B1497767.png)
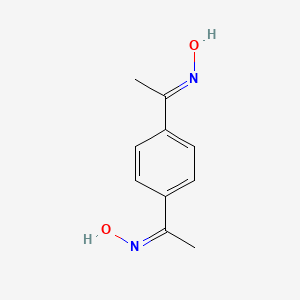
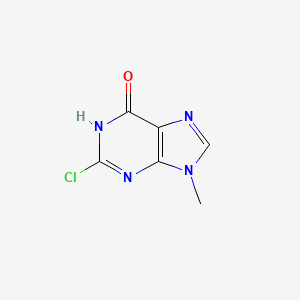


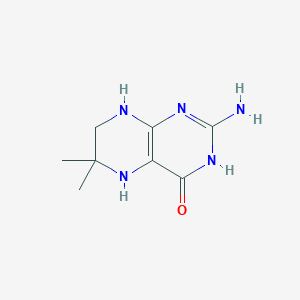
![2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1497786.png)

![Trifluoro-methanesulfonic acid 8-chloro-11-(4-methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-yl ester](/img/structure/B1497789.png)
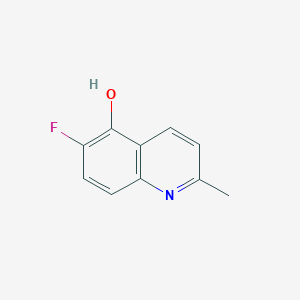
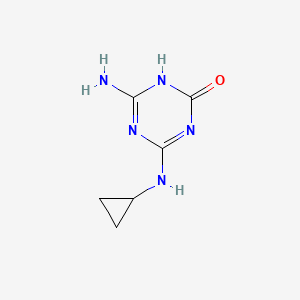
![ethyl (2E)-2-(chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B1497798.png)